BW-534U87 free base

Description

Properties

CAS No. |

133563-45-8 |

|---|---|

Molecular Formula |

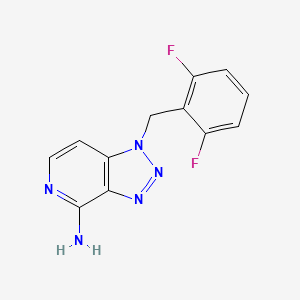

C12H9F2N5 |

Molecular Weight |

261.23 g/mol |

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]triazolo[4,5-c]pyridin-4-amine |

InChI |

InChI=1S/C12H9F2N5/c13-8-2-1-3-9(14)7(8)6-19-10-4-5-16-12(15)11(10)17-18-19/h1-5H,6H2,(H2,15,16) |

InChI Key |

UGNDECDRUGMFRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of BW-534U87 free base involves several steps, starting with the preparation of the triazolopyridine core. The synthetic route typically includes the following steps:

Formation of the triazolopyridine core: This is achieved through a cyclization reaction involving appropriate precursors.

Introduction of the difluorobenzyl group: This step involves the substitution of a hydrogen atom on the triazolopyridine core with a difluorobenzyl group using a suitable reagent, such as a difluorobenzyl halide, under basic conditions.

Chemical Reactions Analysis

BW-534U87 free base undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The difluorobenzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticonvulsant Activity

BW-534U87 has been studied for its anticonvulsant properties. Research indicates that it can depress epileptiform activity in rat hippocampal slices through an adenosine-dependent mechanism and by inhibiting voltage-gated sodium channels. In various animal models, BW-534U87 demonstrated significant effects:

- Increased seizure latency in pentylenetetrazole-induced seizures in mice.

- Reduction of seizure activity in bicuculline-induced seizures in rat models .

Antimicrobial Properties

Recent studies have highlighted the potential of BW-534U87 as an antimicrobial agent. It has been evaluated alongside other triazole derivatives for their efficacy against various bacterial strains. The results suggest that BW-534U87 exhibits promising antibacterial activity, warranting further exploration into its mechanisms and applications in treating infections .

Case Study 1: Anticonvulsant Research

In a controlled study involving rat models, BW-534U87 was administered prior to inducing seizures using pentylenetetrazole. The results indicated a statistically significant increase in seizure threshold compared to control groups, demonstrating its potential as a therapeutic agent for epilepsy management .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of BW-534U87 against several bacterial strains. The compound was tested using standard disk diffusion methods, showing effective inhibition zones comparable to established antibiotics. This suggests potential for development into a novel antimicrobial agent .

Summary Table of Applications

| Application Area | Mechanism of Action | Model Used | Key Findings |

|---|---|---|---|

| Anticonvulsant | Adenosine receptor modulation; sodium channel inhibition | Rat hippocampal slices | Decreased epileptiform activity |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Disk diffusion method | Effective against multiple bacterial strains |

Mechanism of Action

The mechanism of action of BW-534U87 free base involves its interaction with sodium channels in the nervous system. By blocking these channels, the compound reduces the excitability of neurons, thereby exerting its anticonvulsant effects. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neuronal activity and inhibition of seizure propagation.

Comparison with Similar Compounds

Key Observations :

- Bromine and fluorine substituents enhance electrophilicity but differ in steric and electronic effects.

- Ester (BW-534U87) vs. carboxylic acid (602-94-8) groups influence solubility and reactivity.

Physicochemical Properties

Key Findings :

- Lipophilicity : BW-534U87 and 340736-76-7 exhibit moderate LogP values, favoring membrane permeability. The highly polar 602-94-8 (LogP = -6.21) is an outlier due to its carboxylic acid group.

- Solubility : Despite similar molecular weights, 602-94-8 shows higher solubility, attributed to ionizable carboxylic acid groups.

Pharmacokinetic and Toxicological Profiles

| Parameter | BW-534U87 | 340736-76-7 |

|---|---|---|

| Bioavailability Score | 0.55 | 0.56 |

| P-gp Substrate | No | No |

| PAINS Alerts | 0 | 0 |

| Leadlikeness | 1.0 | 0.83 |

Q & A

Q. What are the established synthesis and characterization protocols for BW-534U87 free base?

Methodological Answer:

- Synthesis : Follow protocols validated in peer-reviewed studies, such as multi-step organic synthesis under inert atmospheres (e.g., nitrogen), with intermediates characterized via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

- Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, coupled with infrared spectroscopy (IR) for functional group analysis. Purity should be verified via high-performance liquid chromatography (HPLC) with a minimum threshold of 95% .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst) in detail, adhering to guidelines for experimental transparency .

Q. How should researchers design experiments to assess this compound’s physicochemical properties?

Methodological Answer:

- Solubility Studies : Use shake-flask methods with buffers (pH 1.2–7.4) and solvents (e.g., DMSO, ethanol). Report results as mean ± standard deviation (n=3) .

- Stability Screening : Conduct accelerated stability studies under stress conditions (heat, light, humidity) using HPLC to monitor degradation products. Include control samples to validate analytical methods .

- Statistical Design : Apply factorial design (e.g., 2^3 designs) to evaluate interactions between variables like temperature and pH .

Q. Which analytical techniques are most reliable for confirming the identity of this compound?

Methodological Answer:

Advanced Research Questions

Q. How can contradictory data in this compound studies be systematically analyzed?

Methodological Answer:

- Root-Cause Analysis : Apply Ishikawa diagrams to identify potential sources of variability (e.g., instrumentation calibration, sample preparation) .

- Statistical Reconciliation : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab reproducibility .

- Transparency : Report all raw data, including outliers, and justify exclusion criteria using pre-established protocols .

Q. What methodologies are recommended for studying this compound’s stability in biological matrices?

Methodological Answer:

- Matrix Effects : Spike BW-534U87 into plasma/serum and quantify recovery rates via LC-MS/MS. Adjust for ion suppression/enhancement using internal standards (e.g., deuterated analogs) .

- Long-Term Stability : Store samples at -80°C, -20°C, and 4°C, and analyze degradation kinetics using Arrhenius equations .

- Ethical Compliance : Ensure storage protocols align with institutional guidelines for biohazardous materials .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using software like GROMACS, with force fields (e.g., CHARMM) validated against crystallographic data .

- Docking Studies : Use AutoDock Vina to predict binding affinities, cross-referenced with in vitro assays (e.g., SPR) .

- Data Sharing : Deposit simulation trajectories in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies ensure rigorous data management for this compound research?

Methodological Answer:

- Metadata Standards : Annotate datasets with ISO 8601 timestamps, experimental conditions, and instrument parameters .

- Version Control : Use GitLab or OSF to track changes in raw data and analysis scripts .

- Ethical Archiving : Retain raw data for 10+ years post-publication, as per disciplinary norms, and provide access via institutional repositories .

Key Considerations for Methodological Rigor

- Reproducibility : Pre-register study designs on platforms like Open Science Framework to mitigate bias .

- Conflict Resolution : Address data inconsistencies through peer review and supplementary material .

- Compliance : Adhere to journal guidelines for experimental reporting (e.g., Beilstein Journal’s protocols for compound characterization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.